molecular formula C11H12FN5O B5762185 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide CAS No. 593241-41-9

2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

Cat. No. B5762185
CAS RN: 593241-41-9
M. Wt: 249.24 g/mol
InChI Key: XVXNEZLCVLRLRP-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of tetrazole-containing compounds, which have been found to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the inhibition of specific enzymes or signaling pathways. For example, the compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in inflammation. It has also been found to inhibit the expression of vascular endothelial growth factor (VEGF), which is a signaling molecule involved in angiogenesis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide are dependent on the specific disease or condition being studied. For example, in cancer, the compound has been found to inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells. In inflammation, the compound has been found to reduce the production of inflammatory cytokines and prostaglandins. In cardiovascular diseases, the compound has been found to improve endothelial function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

One advantage of using 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide in lab experiments is its high potency and specificity. The compound has been found to be effective at low concentrations and has a high selectivity for its target enzymes or signaling pathways. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide may have adverse effects on cells or tissues at high concentrations.

Future Directions

There are many future directions for research related to 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide. Some possible areas of investigation include:
1. Further studies on the mechanism of action of the compound, including its interactions with specific enzymes or signaling pathways.
2. Investigation of the potential use of the compound in combination with other drugs or therapies for enhanced efficacy.
3. Studies on the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion in the body.
4. Investigation of the potential use of the compound in the treatment of other diseases or conditions, such as neurodegenerative diseases or infectious diseases.
5. Development of new synthetic methods for the compound, with the aim of improving yield, purity, and scalability.
In conclusion, 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide is a promising chemical compound that has been extensively studied for its potential therapeutic applications. Its high potency and specificity make it a valuable tool for scientific research, and there are many future directions for investigation related to this compound.

Synthesis Methods

The synthesis of 2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide involves the reaction of 2-fluorobenzoyl chloride with 2-propyl-1H-tetrazole-5-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The product is obtained in good yield and high purity after purification by column chromatography.

Scientific Research Applications

2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. It has been found to possess anti-inflammatory, anti-tumor, and anti-angiogenic properties. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-fluoro-N-(2-propyltetrazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5O/c1-2-7-17-15-11(14-16-17)13-10(18)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXNEZLCVLRLRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1N=C(N=N1)NC(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80358410
Record name 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide

CAS RN

593241-41-9
Record name 2-Fluoro-N-(2-propyl-2H-tetrazol-5-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80358410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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